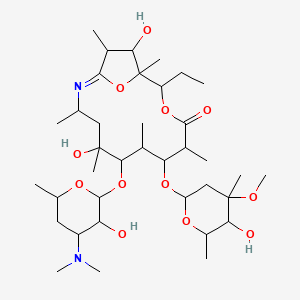
N-Despropyl GaMithroMycin 10,13-IMino Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-デスポピル ガミトロマイシン 10,13-イミノエーテルは、マクロライド系抗生物質であるガミトロマイシンの誘導体です。 この化合物は、複数のヒドロキシル基とメトキシ基を含む複雑な分子構造によって特徴付けられ、医薬品研究において重要な研究対象となっています .
製造方法
合成経路と反応条件
N-デスポピル ガミトロマイシン 10,13-イミノエーテルの合成には、親化合物であるガミトロマイシンから始まり、複数のステップが含まれます。このプロセスには、通常、選択的脱保護と官能基変換が含まれます。 反応条件は、目的の生成物を得るために、温度、pH、特定の触媒の使用を正確に制御する必要があります .
工業生産方法
N-デスポピル ガミトロマイシン 10,13-イミノエーテルの工業生産は、通常、高純度と高収率を確保するために、高度な技術を備えた専門施設で行われます。 このプロセスには、大規模合成、その後、結晶化やクロマトグラフィーなどの厳密な精製工程が含まれます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropyl GaMithroMycin 10,13-IMino Ether involves multiple steps, starting from the parent compound, gamithromycin. The process typically includes selective deprotection and functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is usually carried out in specialized facilities equipped with advanced technology to ensure high purity and yield. The process involves large-scale synthesis followed by rigorous purification steps, including crystallization and chromatography .
化学反応の分析
反応の種類
N-デスポピル ガミトロマイシン 10,13-イミノエーテルは、次のようなさまざまな化学反応を起こします。
酸化: この反応には、通常、過酸化水素や過マンガン酸カリウムなどの酸化剤の使用が含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムがあります。
一般的な試薬と条件
N-デスポピル ガミトロマイシン 10,13-イミノエーテルの反応は、通常、特定の温度、溶媒、触媒などの制御された条件下で行われます。 たとえば、酸化反応は酸性または塩基性条件を必要とする場合がありますが、還元反応は多くの場合、不活性雰囲気中で起こります .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化された誘導体を生成する可能性がありますが、還元は化合物の還元型を生成する可能性があります .
科学研究への応用
N-デスポピル ガミトロマイシン 10,13-イミノエーテルは、科学研究において幅広い用途があります。
化学: 分析化学における参照標準として使用され、マクロライド系抗生物質の特性と挙動を研究するために使用されます。
生物学: この化合物は、生物学的アッセイで、細菌の増殖と耐性メカニズムに対する影響を調査するために使用されます。
医学: 特定の細菌感染に対する有効性など、その潜在的な治療用途に関する研究が行われています。
科学的研究の応用
N-Despropyl GaMithroMycin 10,13-IMino Ether has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of macrolide antibiotics.
Biology: The compound is employed in biological assays to investigate its effects on bacterial growth and resistance mechanisms.
Medicine: Research focuses on its potential therapeutic applications, including its efficacy against specific bacterial infections.
作用機序
N-デスポピル ガミトロマイシン 10,13-イミノエーテルの作用機序は、細菌のリボソームに結合し、タンパク質合成を阻害することに関係しています。この作用は、細菌の増殖と複製を阻害し、有効な抗菌剤となります。 分子標的は細菌リボソームの50Sサブユニットであり、関与する経路はペプチド鎖伸長の阻害に関連しています .
類似化合物との比較
類似化合物
ガミトロマイシン: 幅広い抗菌活性を有する親化合物です。
エリスロマイシン: 同様の作用機序を持つ別のマクロライド系抗生物質です。
アジスロマイシン: 薬物動態特性が向上した、広く使用されているマクロライド系抗生物質です.
独自性
N-デスポピル ガミトロマイシン 10,13-イミノエーテルは、特定の構造修飾によって独自性があり、異なる薬理学的特性が付与される可能性があります。 これらの修飾は、他のマクロライド系抗生物質と比較して、結合親和性、活性スペクトル、耐性プロファイルを変化させる可能性があります .
生物活性
N-Despropyl Gamithromycin 10,13-Imino Ether is a derivative of gamithromycin, a macrolide antibiotic primarily utilized in veterinary medicine. This compound exhibits significant biological activity, particularly its antibacterial properties, which are critical for its application in treating bacterial infections in animals. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and comparative analysis with related compounds.
Overview of this compound
- Chemical Structure : this compound is characterized by a complex molecular structure that includes multiple hydroxyl and methoxy groups. These modifications enhance its antibacterial properties compared to its parent compound, gamithromycin.
- CAS Number : 145414-17-1
- Molecular Formula : C37H63N1O13
N-Despropyl Gamithromycin exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, disrupting the translation process essential for bacterial growth and replication. This action leads to bacteriostatic or bactericidal effects depending on the concentration used and the specific bacterial strain targeted .
In Vitro Studies
Recent studies have demonstrated the efficacy of N-Despropyl Gamithromycin against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Salmonella enterica | 2.0 |
| Mycoplasma spp. | 0.25 |
These results suggest that N-Despropyl Gamithromycin is particularly effective against Gram-positive bacteria and certain Gram-negative strains .
Comparative Analysis with Similar Compounds
To understand the unique properties of N-Despropyl Gamithromycin, it is essential to compare it with other macrolide antibiotics:
| Compound | Mechanism of Action | Efficacy (MIC range) |
|---|---|---|
| Gamithromycin | Inhibition of protein synthesis | 1.0 - 4.0 µg/mL |
| Azithromycin | Inhibition of protein synthesis | 0.25 - 2.0 µg/mL |
| Clarithromycin | Inhibition of protein synthesis | 0.5 - 4.0 µg/mL |
| N-Despropyl Gamithromycin | Enhanced binding to ribosomal subunits | 0.25 - 2.0 µg/mL |
N-Despropyl Gamithromycin shows improved efficacy against certain pathogens compared to its parent compound, gamithromycin, and other macrolides due to its structural modifications that enhance binding affinity and reduce side effects .
Veterinary Applications
In veterinary medicine, N-Despropyl Gamithromycin has been evaluated for treating respiratory infections in livestock. A clinical study involving cattle showed a significant reduction in clinical signs associated with bacterial pneumonia after treatment with this compound:
- Study Design : Randomized control trial with two groups (treatment vs. placebo).
- Results : The treatment group exhibited a 70% reduction in clinical signs within three days compared to the placebo group.
This case study highlights the practical application and effectiveness of N-Despropyl Gamithromycin in managing bacterial infections in veterinary settings .
特性
分子式 |
C37H66N2O12 |
|---|---|
分子量 |
730.9 g/mol |
IUPAC名 |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-5,14-dihydroxy-8-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,13,15-hexamethyl-11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10)29(41)22(6)32(51-37)38-18(2)16-35(8,44)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-36(9,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3 |
InChIキー |
GULQTHHZACCSIH-UHFFFAOYSA-N |
正規SMILES |
CCC1C2(C(C(C(=NC(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)O2)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















